molecular formula C8H5BrN2O B3030763 7-Bromoquinazolin-2(1H)-one CAS No. 953039-65-1

7-Bromoquinazolin-2(1H)-one

Numéro de catalogue: B3030763
Numéro CAS: 953039-65-1
Poids moléculaire: 225.04
Clé InChI: ULVGFLUEASNJTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry

The story of quinazoline chemistry began in 1869 with the first synthesis of a derivative by Griess. organic-chemistry.orgguidechem.com However, it was the synthesis of the parent quinazoline heterocycle by August Bischler and Lang in 1895 and further studies by Siegmund Gabriel in 1903 that laid the groundwork for future exploration. organic-chemistry.orgresearchgate.net Initially, research focused on their chemical properties, but the discovery of the soporific and sedative actions of 2-methyl-3-aryl-4-quinazolinone derivatives sparked the beginning of extensive investigation into their biological activities. researchgate.net

Over the decades, quinazoline and its oxidized derivatives, quinazolinones, have proven to be a rich source of pharmacologically active compounds. researchgate.net More than 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified from natural sources like plants, microorganisms, and animals. synhet.com This natural precedent, combined with synthetic accessibility, has cemented the quinazoline skeleton's importance. By 1980, around 50 derivatives were in medicinal use for a vast array of conditions, including as diuretics, anticonvulsants, analgesics, and antimalarials. researchgate.net This historical significance is underscored by the development of FDA-approved drugs like Gefitinib (B1684475), an anticancer agent, which validates the therapeutic potential of the quinazoline core. Current time information in Pasuruan, ID.

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, forming the structural basis of a vast number of pharmaceuticals. smolecule.comresearchgate.net It is estimated that over 85% of all biologically active compounds are, or contain, a heterocyclic scaffold, with nitrogen-based rings being the most frequent. nih.gov These structures are prevalent in nature, found in essential biomolecules like vitamins, hormones, and alkaloids. smolecule.com

Their significance in drug design stems from their ability to engage with biological targets through a variety of interactions, such as hydrogen bonding, and their capacity to present substituents in well-defined spatial orientations. smolecule.comfcad.com This structural and functional diversity allows them to mimic natural metabolites and bind to a wide array of biological macromolecules, thereby modulating their function. smolecule.comresearchgate.net Consequently, scaffolds like pyrimidine (B1678525), pyridine, pyrazole, and the fused quinazoline system are considered "privileged structures" and are integral to the development of new therapeutic agents across virtually all disease areas, including antiviral, anticancer, and agrochemical research. smolecule.comfcad.comcymitquimica.com

Importance of Quinazolinone Core in Pharmacophore Design

The quinazolinone core is a bicyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring. Current time information in Pasuruan, ID. This structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities. synhet.comambeed.com Its versatility allows it to serve as a foundational template for designing new drugs. Current time information in Pasuruan, ID.

The value of the quinazolinone core in pharmacophore design lies in its rigid structure, which provides a fixed orientation for various substituents. Current time information in Pasuruan, ID.tandfonline.com Medicinal chemists can systematically modify different positions on the quinazolinone ring system—notably positions 2, 3, 6, and 8—to fine-tune the compound's interaction with specific biological targets, thereby optimizing efficacy and pharmacokinetic properties. Current time information in Pasuruan, ID.ambeed.com This has led to the development of quinazolinone derivatives with an impressive range of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. guidechem.comapeiron-synthesis.combiomedpharmajournal.org The successful translation of several quinazolinone-based compounds into clinically used drugs highlights the enduring importance of this core in the quest for novel therapeutics.

Scope of Research on 7-Bromoquinazolin-2(1H)-one within Quinazolinone Class

While the broader class of quinazolinones is extensively studied, dedicated research focusing specifically on this compound (CAS Number: 953039-65-1) is limited in published literature. The compound is commercially available from various chemical suppliers, which suggests its primary role is as a synthetic intermediate or a building block for creating more complex molecules.

The presence of a bromine atom at the 7-position is significant. Halogenation is a common strategy in medicinal chemistry to enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. Current time information in Pasuruan, ID. The bromine atom also provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Given the established biological activities of many other brominated quinazolinone derivatives, it is plausible that this compound could serve as a precursor for compounds with potential therapeutic applications. For instance, various 7-bromo-4-oxoquinazolinone derivatives have been investigated for their diuretic, antihypertensive, and anticancer activities. apeiron-synthesis.com However, without specific studies on this compound, its precise biological profile and utility in materials science remain areas for future investigation.

Chemical Compound Data

Compound Name
This compound
Gefitinib
Proquazone
Fluproquazone
Methaqualone
Febrifugine
Halofuginone
Afatinib
Erlotinib (B232)
Lapatinib
Vandetanib
Prazosin
Doxazosin
Terazosin

Chemical Properties of this compound

PropertyValueSource
CAS Number 953039-65-1
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Physical Form Solid

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-bromo-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGFLUEASNJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672196
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-65-1
Record name 7-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 7 Bromoquinazolin 2 1h One and Its Analogs

Influence of Halogen Substitution at Position 7 on Biological Activity

The position and nature of halogen substituents on the quinazolinone ring system play a critical role in determining the biological activity of the resulting compounds. SAR studies have consistently shown that substitutions at positions 6, 7, and 8 of the quinazolinone ring can significantly modulate the pharmacological properties. nih.govmdpi.com

For instance, the presence of a chlorine atom at the 7-position of the quinazolinone system has been found to favor anticonvulsant activity. mdpi.comnih.gov This highlights the importance of the electronic and steric properties of the substituent at this specific location. While direct studies on 7-bromo-quinazolin-2(1H)-one are limited in the provided search results, the data on related analogs suggest that the electronegativity and size of the halogen at position 7 are key determinants of activity.

In a broader context, modifications at the 6- and 7-positions of the quinazoline (B50416) core have been instrumental in developing multi-kinase inhibitors with effective anti-proliferative activity against various cancer cell lines. mdpi.com Specifically, hydrophobic substituents like halogens at the 7-position are known to enhance interactions through hydrophobic effects and π-π stacking, thereby improving binding affinity to target receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.com This suggests that the bromine atom in 7-bromoquinazolin-2(1H)-one likely contributes to enhanced receptor binding and, consequently, its pharmacological effects.

Impact of Substitutions at Positions 2 and 3 of the Quinazolinone Ring on Activity

Substitutions at positions 2 and 3 of the quinazolinone ring are fundamental to modulating the biological activity of this class of compounds. nih.govresearchgate.net A wide array of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities, can be fine-tuned by altering the substituents at these positions.

For antimicrobial activity, the presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are considered essential. nih.gov Similarly, for CNS depressant and anticonvulsant activities, an aromatic ring substitution at the 3rd position of the quinazolinone is crucial. rsc.org The nature of the substituent at the 2nd position also plays a significant role, with propyl substitution showing potent anticancer activity in some hybrid analogues. rsc.org

The following table summarizes the impact of various substitutions at positions 2 and 3 on the biological activity of quinazolinone derivatives:

PositionSubstituent TypeObserved Biological ActivityReference
2Phenyl ringDHFR inhibition rsc.org
2PropylAnticancer (HeLa cell lines) rsc.org
2Methyl or thiol groupsAntimicrobial nih.gov
2Alkyl or heteroaryl groupsMicrotubule polymerization inhibition mdpi.com
3Substituted aromatic ringCNS depressant, anticonvulsant, antimicrobial nih.govrsc.org
35-substituted benzimidazoleDHFR inhibition rsc.org
3Bulky, hydrophobic, electron-withdrawing groups on a linked phenyl ringAntiproliferative rsc.org
32-amino phenylAnticonvulsant mdpi.com

These findings underscore the versatility of the quinazolinone scaffold, where strategic modifications at positions 2 and 3 can lead to compounds with a diverse range of therapeutic applications.

Systematic Structural Variations and their Effects on Potency and Selectivity

Systematic structural variations of the quinazolinone core are a cornerstone of medicinal chemistry, aiming to enhance the potency and selectivity of these compounds for various biological targets. ijpsjournal.com These modifications can be broadly categorized into changes on the core ring system and the incorporation of other pharmacologically active moieties.

Modifications on Ring 1, 2, and 3 of the Quinazolinone Core

Modifications across the three rings of the quinazolinone scaffold have been extensively explored to understand their impact on biological activity.

Ring 1 (Benzene Ring): Substitutions on the benzene (B151609) ring, particularly at positions 6 and 7, have been shown to be significant for various pharmacological activities. mdpi.com For instance, the presence of a chlorine atom at position 7 enhances anticonvulsant activity. mdpi.comnih.gov Hydrophobic substituents like halogens at the 7-position can improve interactions with targets such as EGFR. mdpi.com Conversely, in some antibacterial quinazolinones, substitutions at the C7 position led to a loss of activity, indicating that the impact of substitution is target-specific. acs.org

Ring 2 (Pyrimidine Ring): The substitution pattern at positions 2 and 3 of the pyrimidine (B1678525) ring is crucial for determining the compound's biological profile. nih.govresearchgate.net For example, a phenyl ring at the 2nd position is essential for effective Dihydrofolate Reductase (DHFR) inhibition. rsc.org The introduction of alkyl or heteroaryl groups at the 2-position can significantly enhance the inhibition of microtubule polymerization. mdpi.com

Ring 3 (Substituent at N-3): The nature of the substituent at the 3-position is a key determinant of activity. An aromatic ring at this position is often required for CNS depressant and anticonvulsant activities. rsc.org Bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring linked to the 3rd position are essential for antiproliferative activity. rsc.org

The following table provides examples of how modifications on the quinazolinone core affect potency and selectivity:

Modification LocationSubstituentEffect on ActivityReference
Position 7ChlorineFavors anticonvulsant activity mdpi.comnih.gov
Position 7HalogenImproves EGFR binding mdpi.com
Position 2Phenyl ringEssential for DHFR inhibition rsc.org
Position 3Aromatic ringEssential for CNS depressant and anticonvulsant activities rsc.org
Positions 6 & 7VariousDevelopment of multi-kinase inhibitors mdpi.com

Incorporation of Diverse Pharmacophores through Molecular Hybridization

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. rsc.orgnih.gov The quinazolinone scaffold is a popular choice for this approach due to its inherent and diverse pharmacological properties. rsc.orgrsc.org

By linking quinazolinone with other biologically active moieties such as triazole, thiourea (B124793), chalcone, and thiazolidinone, researchers have developed hybrid compounds with potent antibacterial, antifungal, and anticancer activities. rsc.orgingentaconnect.com For example, quinazolinone-chalcone hybrids have shown promise as anticancer, anti-Alzheimer, antiviral, and antimicrobial agents. ingentaconnect.com

This strategy can lead to compounds with multifaceted biological activity, potentially targeting multiple pathways or overcoming drug resistance. rsc.orgrsc.org The table below illustrates some examples of molecular hybridization involving the quinazolinone core.

The success of molecular hybridization underscores the versatility of the quinazolinone scaffold as a building block for developing novel therapeutic agents with improved efficacy and a broader spectrum of activity.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the structure-activity relationship (SAR) analysis of quinazolinone derivatives, accelerating the drug discovery process. researchgate.net These in silico techniques provide valuable insights into the interactions between ligands and their biological targets, guiding the design of more potent and selective molecules. frontiersin.org

Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations are frequently employed. frontiersin.orgnih.gov 3D-QSAR models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), help in understanding the relationship between the structural features of molecules and their biological activity. frontiersin.org These models can reliably predict the efficacy of new EGFR inhibitors, for instance. frontiersin.orgnih.gov

Molecular docking studies are used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For example, docking studies of quinazolinone derivatives into the active site of EGFR have helped to elucidate the key interactions necessary for inhibition. frontiersin.orgnih.gov These studies can reveal the importance of specific hydrogen bonds and hydrophobic interactions.

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the consistency of interactions over time. frontiersin.org This is crucial for confirming the binding modes predicted by docking studies.

Furthermore, computational tools are used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles. frontiersin.orgnih.gov The use of these computational approaches allows for a more rational design of novel quinazolinone derivatives, saving time and resources in the drug development pipeline. researchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound and its analogs, docking studies are instrumental in elucidating their binding modes within the active sites of biological targets. These simulations provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process.

For instance, molecular docking studies on various quinazolinone derivatives have been performed to understand their interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy. mdpi.com The binding energy values calculated from these simulations help in ranking the potential efficacy of different analogs. For example, in a study of 6-bromo-2-styrylquinazolin-4(3H)-ones, molecular docking was used to predict the binding affinity of the compounds to the active sites of DHFR and TS. mdpi.com

Similarly, the investigation of novel quinazolinone derivatives as anticancer agents often involves docking them into the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The docking results can reveal key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Met769, Cys773) and hydrophobic interactions with others (e.g., Leu694, Leu820), which are crucial for inhibitory activity. researchgate.net The binding energy of compounds can be a significant predictor of their biological activity. For example, in one study, compounds 8a and 8c, quinazoline-4(3H)-one derivatives, showed binding energies of -6.7 and -5.3 kcal/mol, respectively, against EGFR. researchgate.net

The following table summarizes representative findings from molecular docking studies of quinazolinone analogs, highlighting the target, key interactions, and predicted binding affinities.

Compound ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Quinazoline-4(3H)-one derivativesEGFRCys773, Met769, Leu820, Leu694-6.7 to -5.3 researchgate.net
6-Aryl-2-styrylquinazolin-4(3H)-onesDHFR, TSNot specifiedNot specified mdpi.com
Quinazolinone-benzyl piperidine (B6355638) derivativesEGFRNot specifiedNot specified researchgate.net

It is important to note that the specific interactions and binding energies for this compound itself would require a dedicated docking study against a relevant biological target. However, the data from analogous compounds provide a valuable framework for predicting its potential binding modes and for guiding the design of more potent derivatives.

Density Functional Theory (DFT) Calculations for Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. infn.itarxiv.org It has become a powerful tool in computational chemistry for predicting various molecular properties, including geometric structures, vibrational frequencies, and energies of reaction. researchgate.netresearchgate.net In the study of this compound and its analogs, DFT calculations provide deep insights into their intrinsic electronic properties, which in turn dictate their reactivity and stability.

DFT studies on quinazolinone derivatives have been employed to correlate electronic and adsorption properties with experimental findings. abechem.com These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Furthermore, DFT calculations can be used to analyze the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of a molecule. This information is vital for understanding how a molecule will interact with other molecules, including biological targets. researchgate.net For instance, DFT analysis performed at the B3LYP/6–31 + G(d, p) level for certain quinazolinone derivatives has been used to compare their thermodynamic stability. researchgate.net

The table below presents typical quantum chemical parameters obtained from DFT calculations for quinazolinone derivatives, which are instrumental in understanding their chemical behavior.

ParameterDescriptionSignificanceReference
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate an electron. researchgate.net
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron. researchgate.net
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. researchgate.net
Dipole MomentA measure of the polarity of a molecule.Influences solubility and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule.Predicts sites for electrophilic and nucleophilic attack. researchgate.net

These theoretical calculations complement experimental results, providing a more comprehensive understanding of the structure-property relationships of quinazolinone compounds.

In Silico Prediction of Biological Activity

In silico methods for predicting biological activity have become an integral part of modern drug discovery, offering a rapid and cost-effective way to screen large numbers of compounds for potential therapeutic effects. scholarsresearchlibrary.com These computational tools utilize various algorithms and models to predict the biological activity spectrum of a substance based on its chemical structure.

For quinazolinone derivatives, in silico tools can predict a wide range of pharmacological properties. One such approach is the Prediction of Activity Spectra for Substances (PASS), which analyzes the structure-activity relationship for a vast database of biologically active compounds to predict a probable activity profile for a new molecule. way2drug.com This can help in identifying potential targets and therapeutic applications for novel quinazolinone analogs. researchgate.net

Another important aspect of in silico prediction is the assessment of a compound's drug-likeness, which is often evaluated based on rules like Lipinski's Rule of Five. These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally bioavailable. researchgate.net Many synthesized quinazolinone derivatives have been shown to fulfill these criteria. nih.govresearchgate.net

Furthermore, in silico tools can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net This helps in the early identification of compounds that may have unfavorable pharmacokinetic or toxicological profiles, thus saving resources in the drug development pipeline. epstem.net

The following table provides an overview of the types of in silico predictions that are commonly applied to quinazolinone derivatives.

Prediction TypeMethod/ToolInformation ProvidedReference
Biological Activity SpectrumPASS (Prediction of Activity Spectra for Substances)Predicts a wide range of potential pharmacological activities and mechanisms of action. way2drug.comresearchgate.net
Drug-LikenessLipinski's Rule of Five, MolinspirationEvaluates oral bioavailability based on physicochemical properties. researchgate.netepstem.net
Pharmacokinetics/ToxicityADMET Simulation, SwissADMEPredicts absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.netresearchgate.net
Bioactivity ScoreMolinspirationPredicts bioactivity scores for various targets like GPCR ligands, ion channel modulators, and enzyme inhibitors. epstem.net

These computational predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Pharmacological Research and Therapeutic Applications of 7 Bromoquinazolin 2 1h One Derivatives

Anticancer Activity

The quest for more effective and targeted cancer therapies has led researchers to explore a multitude of chemical scaffolds, with quinazoline (B50416) derivatives showing considerable promise. mdpi.com Among these, derivatives of 7-Bromoquinazolin-2(1H)-one have demonstrated notable anticancer activity across a range of cancer cell lines. researchgate.netmdpi.com The strategic placement of the bromine atom at the 7th position, combined with various substitutions at other positions of the quinazoline core, has yielded compounds with significant cytotoxic effects against cancer cells. researchgate.netmdpi.com

Mechanism of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation. The multifaceted mechanisms of action underscore the therapeutic potential of this class of compounds.

Inhibition of DNA Repair Enzyme Systems

Cancer cells often rely on robust DNA repair mechanisms to survive the DNA damage caused by their rapid proliferation and by anticancer treatments. Targeting these repair systems is a key strategy in cancer therapy. biomolther.orgmdpi.com Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme involved in the repair of single-strand DNA breaks. nih.gov The inhibition of PARP-1 can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations. biomolther.org Certain quinazoline derivatives have been designed and synthesized to act as PARP-1 inhibitors, with some compounds demonstrating potent inhibitory activity in the nanomolar range. nih.gov By disrupting the DNA repair process, these derivatives can enhance the efficacy of DNA-damaging agents or induce synthetic lethality in susceptible cancer cells. imperial.ac.uk

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. researchgate.net Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a prime target for anticancer drugs. researchgate.netnih.gov Quinazoline-based compounds have been at the forefront of EGFR inhibitor development, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this scaffold. nih.govnih.gov

Derivatives of this compound have been investigated for their potential to inhibit EGFR. researchgate.netresearchgate.net These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cancer cell growth. The binding affinity and selectivity of these inhibitors can be finely tuned by modifying the substituents on the quinazoline core. frontiersin.org Research has identified this compound derivatives with significant EGFR inhibitory activity, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines. researchgate.net

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target Cell Line IC50 (µM) Reference
Unsubstituted benzothiazol-2-amine VIIa MCF-7 (Breast) 2.49 researchgate.net
Unsubstituted benzothiazol-2-amine VIIa EGFR 0.096 researchgate.net
Compound 45 A549 (Lung) 0.44 nih.gov
Paclitaxel (B517696) A549 (Lung) 0.64 nih.gov
Doxorubicin (B1662922) A549 (Lung) 0.52 nih.gov
Compound 7i EGFR 0.01732 frontiersin.org
Gefitinib EGFR 0.02542 frontiersin.org
Erlotinib EGFR 0.03325 frontiersin.org
Thymidylate Enzyme Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis and repair. nih.govmdpi.com The inhibition of TS leads to a depletion of thymidylate, which in turn disrupts DNA replication and causes "thymineless death" in rapidly dividing cells, such as cancer cells. nih.gov Consequently, TS has long been recognized as a valuable target for anticancer drugs. nih.govmdpi.com While classical TS inhibitors are often folate analogs, there is ongoing research into non-classical inhibitors with different binding mechanisms. nih.gov Some quinazolinone derivatives have been investigated for their potential to inhibit enzymes involved in nucleotide synthesis, including those related to the folate pathway. mdpi.com

Tubulin Polymerization Inhibition and Microtubule Destabilization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Agents that interfere with tubulin polymerization and microtubule dynamics can arrest the cell cycle at the G2/M phase, leading to apoptosis. nih.gov This mechanism is the basis for the anticancer activity of several successful drugs, such as paclitaxel and the vinca (B1221190) alkaloids.

A number of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules and leading to their destabilization. nih.gov For example, the derivative 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has shown potent antiproliferative activity and significant inhibition of tubulin assembly. nih.gov Molecular modeling studies have helped to elucidate the binding interactions of these derivatives within the colchicine binding pocket of tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Compounds

Compound IC50 (µM) Reference
Compound 3b 13.29 researchgate.net
Compound 3d 13.58 researchgate.net
Compound 8 22.21 researchgate.net
Compound 13 24.73 researchgate.net
Colchicine 9.21 researchgate.net
PI3K Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is one of the most common alterations in human cancers, making it an attractive target for cancer therapy. nih.gov The development of PI3K inhibitors has been an active area of research, with some compounds showing promise in clinical trials. nih.gov

Derivatives of this compound have been investigated as potential PI3K inhibitors. For instance, a series of dimorpholinoquinazoline-based compounds, derived from a 7-bromoquinazoline-2,4(1H,3H)-dione precursor, have been synthesized and evaluated for their ability to inhibit the PI3K/Akt/mTOR pathway. nih.gov One of the most active compounds from this series demonstrated potent inhibition of the phosphorylation of key downstream effectors like Akt and mTOR at nanomolar concentrations. nih.gov This inhibition of the PI3K pathway ultimately contributes to the induction of apoptosis in cancer cells. nih.gov

Induction of Apoptosis and Cytostatic Effects

Derivatives of this compound have demonstrated the ability to induce apoptosis, a form of programmed cell death, and exert cytostatic effects, thereby inhibiting cell proliferation. For instance, certain quinazoline derivatives have been shown to induce apoptosis in Caco-2 and C3A cells. frontiersin.org Novel quinazoline derivatives bearing a substituted-sulfonamide moiety have been synthesized and evaluated for their cytotoxic activity. nih.gov Two of the most active compounds from this series demonstrated the ability to mediate apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Further investigation confirmed that these compounds activate the apoptotic cell death pathway in MCF-7 cells. nih.gov

The mechanism of apoptosis induction by these derivatives can be multifaceted. Some compounds have been found to activate caspase 7, a crucial executioner caspase in the apoptotic cascade. nih.gov The expression of caspase 7 at the protein level was significantly increased in MCF-7 cells treated with specific quinazoline sulfonamides. nih.gov Additionally, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS). frontiersin.org The antiproliferative effects of some derivatives are also linked to the inhibition of the cell cycle in the G2/M phase and the induction of the intrinsic mitochondrial apoptosis pathway. mdpi.com

DHFR Inhibition

Dihydrofolate reductase (DHFR) is a well-established target in cancer chemotherapy. mdpi.comwikipedia.org This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. mdpi.com Inhibiting DHFR disrupts this pathway, leading to the inhibition of cancer cell proliferation. wikipedia.org

Derivatives of this compound have been investigated as potential DHFR inhibitors. mdpi.comwikipedia.orgdntb.gov.ua The diaminoquinazoline scaffold is a known class of small molecules that can inhibit DHFR. wikipedia.org Research has shown that certain trimethoprim (B1683648) analogs, which can be structurally related to quinazoline derivatives, exhibit inhibitory properties against human DHFR (hDHFR). mdpi.com Molecular docking studies have been employed to understand the interaction of these derivatives with the DHFR active site, aiming to design more potent inhibitors. nih.gov

FAK/PLK1 Dual Inhibition

The concept of dual-target inhibitors has gained traction in cancer therapy to overcome challenges like drug resistance. nih.gov Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is linked to various cancers. mdpi.com Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival. The dual inhibition of both FAK and PLK1 presents a promising strategy for cancer treatment.

While direct evidence for this compound derivatives as FAK/PLK1 dual inhibitors is still emerging, the broader class of quinazoline derivatives has been explored for targeting these kinases. For instance, a pyrazoloquinazoline derivative, NMS-P937, has shown a remarkable reduction of osteosarcoma tumor growth and is a PLK1 inhibitor. mdpi.com The development of dual inhibitors often involves combining pharmacophores of known inhibitors for each target. nih.gov Research into dual TTK/PLK1 inhibitors has shown potent anticancer activity, suggesting that targeting multiple mitotic kinases can be an effective strategy. frontiersin.org

BRD9/BRD4 Binding

Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in gene expression regulation. mdpi.com Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 4 (BRD4) are members of this family and have been identified as important drug targets in cancer. nih.govnih.gov

Inhibitors targeting BRD9 have been developed, with some also showing activity against the closely related BRD7. nih.gov The design of selective BRD9 inhibitors often involves structural modifications to enhance binding affinity and selectivity over other bromodomains like BRD4. mdpi.com For example, increasing the size of a phenyl fragment at a specific position was hypothesized to enhance activity on BRD9. mdpi.com Molecular dynamics simulations and binding free energy calculations are used to understand the binding modes of inhibitors to BRD4 and BRD9, which can aid in the design of more selective compounds. nih.gov

Evaluation against Various Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines. This broad-spectrum screening is crucial for identifying the types of cancers that may be most susceptible to these compounds.

Cell LineCancer TypeReference(s)
HeLa Cervical Cancer frontiersin.org
L1210 Leukemia
HT29 Colon Cancer mdpi.com
MCF-7 Breast Cancer frontiersin.orgnih.govmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comnih.govbiorxiv.org
SW480 Colon Cancer mdpi.comresearchgate.net
HepG2 Liver Cancer nih.govmdpi.comresearchgate.netnih.govbiorxiv.orgfrontiersin.org
PC-3 Prostate Cancer mdpi.com
HCT-116 Colon Cancer mdpi.comresearchgate.net
A549 Lung Cancer nih.govmdpi.commdpi.com
SMMC-7721 Liver Cancer
DU-145 Prostate Cancer
SKBR3 Breast Cancer rsc.orgnih.gov

These studies have shown that different derivatives exhibit varying degrees of potency against different cell lines. For example, some derivatives showed strong cytotoxicity against MCF-7 cells, while others were more effective against HepG2 or A549 cells. nih.govmdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly used to quantify the cytotoxic activity. For instance, two novel quinazoline sulfonamide derivatives exerted strong cytotoxicity against MCF-7 cells with IC50 values of 2.5 and 5 μM, respectively. nih.gov

In Vivo Efficacy in Xenograft Models

Preclinical evaluation of anticancer agents often involves the use of in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov These models provide a more complex biological system to assess the efficacy of a drug compared to in vitro cell culture. nih.govnih.gov

While specific in vivo efficacy data for derivatives of "this compound" is limited in the provided context, the general approach involves establishing tumors from human cancer cell lines in mice and then administering the test compound to evaluate its effect on tumor growth. nih.govnih.gov For example, in vivo models using H1975 lung adenocarcinoma cells have been used to test the efficacy of targeted drugs on both brain and subcutaneous tumors. nih.gov The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, is becoming more common as they may better recapitulate the heterogeneity of human cancers. nih.gov

Strategies for Enhanced Selectivity (e.g., HER2 over EGFR)

Achieving selectivity for a specific molecular target is a key challenge in drug development to minimize off-target effects. rsc.orgnih.gov Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are both important targets in cancer therapy, but inhibiting EGFR can lead to side effects. nih.gov Therefore, developing inhibitors with high selectivity for HER2 over EGFR is a desirable goal. rsc.orgnih.gov

Researchers have synthesized novel quinazoline derivatives with the aim of enhancing selectivity for HER2 over EGFR. rsc.orgnih.gov Structure-activity relationship (SAR) studies have indicated that the selectivity can be influenced by the nature of the substituents on the quinazoline core. nih.gov For example, modifications to the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position of the quinazoline ring have been shown to improve HER2 selectivity. nih.gov One study reported a compound that exhibited a 240-fold improvement in selectivity for HER2 over EGFR compared to the known inhibitor lapatinib. nih.gov Another approach involved the bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline, which resulted in a 7- to 12-fold enhancement in HER2 selectivity. rsc.org

Antimicrobial Activity

Quinazolinone derivatives are recognized for their potential as antimicrobial agents, with numerous studies highlighting their activity against a range of pathogens. rroij.combiomedpharmajournal.orggsconlinepress.comresearchgate.net The incorporation of a bromine atom at the 7th position of the quinazolinone ring, in combination with other structural modifications, has been a key strategy in the development of new antimicrobial compounds.

Antibacterial Spectrum

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria: Studies have shown the efficacy of these derivatives against Staphylococcus aureus and Bacillus species. gsconlinepress.comnih.govsciencepublishinggroup.com For instance, certain quinoline-2-one derivatives exhibited significant antibacterial action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov One particular compound, 6c, demonstrated potent activity with Minimum Inhibitory Concentrations (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov Another study reported that a synthesized quinazolinone derivative showed higher activity against Staphylococcus aureus than the standard drug ciprofloxacin. sciencepublishinggroup.com

Gram-negative bacteria: The antibacterial spectrum of these compounds also extends to Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. rroij.comgsconlinepress.comgsconlinepress.comsciencepublishinggroup.com A series of quinazolinyl-Δ2-pyrazolines, which include a bromo-substituted quinazoline moiety, were tested for their in vitro antibacterial activity. arabjchem.org One derivative, 2-(ω-chloroacetonyl)-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-one, showed excellent activity against Bacillus subtilis and Pseudomonas aeruginosa. arabjchem.org Another compound from the same series displayed excellent activity against E. coli. arabjchem.org

Antifungal Activity

The exploration of this compound derivatives has also yielded compounds with promising antifungal properties, particularly against Candida albicans, a prevalent human pathogenic fungus. arabjchem.orgnih.gov

Several studies have synthesized and evaluated quinazolinone derivatives for their in vitro antifungal activity. For example, a series of quinazolinyl-Δ2-pyrazolines were tested, and two compounds, 2-(ω-chloroacetonyl)-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-one and 2-(ω-hydrazinoacetonyl)-3-p-fluorophenyl-6-bromo quinazoline-4(3H)-one, demonstrated excellent activity against Candida krusei, comparable to the standard drug fluconazole. arabjchem.org Another study on 1,2,4-triazole (B32235) derivatives highlighted a compound with a bromine atom at position 2 that showed notable activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL.

The mechanism of antifungal action for some of these derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov This disruption of the cell membrane leads to increased permeability and ultimately cell death. nih.gov

Antimycobacterial Activity

The chemical scaffold of quinazolinone has been investigated for its potential against Mycobacterium tuberculosis. While direct studies focusing solely on this compound and its antimycobacterial properties are limited, the broader class of 2-aminoquinazolinones has shown promise. acs.org Research has identified 2-aminoquinazolinone derivatives with in vitro antimycobacterial activity. acs.org These findings suggest that the 7-bromo substituted variant could be a valuable scaffold for developing new anti-tuberculosis agents.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound derivatives can be attributed to several mechanisms of action, with Penicillin-Binding Protein (PBP) inhibition being a key area of investigation.

Penicillin-binding proteins (PBPs) are essential enzymes involved in the synthesis of the bacterial cell wall. wikipedia.org Their inhibition leads to defects in the cell wall structure, ultimately causing cell death. wikipedia.org β-lactam antibiotics are well-known inhibitors of PBPs. wikipedia.orgnih.gov Non-β-lactam compounds, including certain quinazolinone derivatives, are also being explored as PBP inhibitors. nih.gov While specific studies on the direct inhibition of PBPs by this compound are not extensively detailed in the provided context, the structural similarities to other PBP inhibitors and the broad-spectrum antibacterial activity suggest that this could be a potential mechanism of action. nih.govnih.gov

Anti-inflammatory and Analgesic Activities

In addition to their antimicrobial properties, derivatives of this compound have been extensively studied for their anti-inflammatory and analgesic potential. nih.govmdpi.compnrjournal.comresearchgate.net

A variety of synthesized quinazolinone analogs have been screened for these activities. For instance, a series of 3-[2′-(2′′-(substituted phenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-ones were evaluated for their anti-inflammatory activity. nih.gov Among them, the compound with a p-chlorophenyl substitution showed significant anti-inflammatory activity. nih.gov Another study on benzothiazole-substituted 2-phenyl quinazolinone derivatives found that brominated derivatives exhibited anti-inflammatory activity. mdpi.com Similarly, various other synthesized 6-bromo-quinazolinone derivatives have shown promising anti-inflammatory and analgesic effects in preclinical models. pnrjournal.comresearchgate.net

The analgesic activity of these compounds has also been demonstrated. For example, some 2-methylthio quinazolinone derivatives showed higher analgesic activity than the standard drug diclofenac (B195802) in certain experimental setups. mdpi.comencyclopedia.pub

COX-2 Inhibition

Antiviral Activity

The broad biological activities of quinazoline derivatives extend to antiviral effects against a range of viruses. nih.govnih.govnih.gov

Research has specifically investigated the efficacy of quinazoline derivatives against herpesviruses like Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). nih.govnih.gov In one study, isoxazolidine-containing quinazoline-2,4-dione derivatives showed notable activity against both VZV and HCMV. nih.gov Certain compounds demonstrated EC50 values in the low micromolar range against both wild-type (TK+) and thymidine (B127349) kinase-deficient (TK-) strains of VZV, suggesting a mechanism of action that may be independent of viral thymidine kinase. nih.govnih.gov Some isoxazolidine (B1194047) phosphonate (B1237965) derivatives of quinazoline-2,4-dione also displayed anti-cytomegalovirus activity. nih.gov

Table 2: Antiviral Activity of Quinazoline-2,4-dione Derivatives (Data is for quinazoline-2,4-dione derivatives and not specific to the 7-bromo-2(1H)-one substitution, illustrating the potential of the core structure.)

Compound TypeVirusEC50 (µM)
Isoxazolidine derivativeVZV (TK+)6.9 - 8.5
Isoxazolidine derivativeVZV (TK-)10.7 - 13.2
Isoxazolidine phosphonate derivativeHCMV≥3 – ≥14.5

This table presents data from a study on quinazoline-2,4-dione derivatives to highlight the antiviral potential of the quinazoline scaffold. nih.gov

Neuropharmacological Activities

The neuropharmacological potential of quinazoline derivatives is an expanding area of research, with a particular focus on neurodegenerative diseases. nih.govoauife.edu.ng

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline and memory loss. researchgate.netnih.gov The multifactorial nature of the disease has prompted the search for multi-target drugs. nih.govnih.gov Quinazoline derivatives have emerged as promising candidates due to their ability to modulate various targets implicated in Alzheimer's pathology, including cholinesterases, β-amyloid aggregation, and neuroinflammation. nih.goveco-vector.com Studies have shown that certain quinazolinone derivatives can inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.goveco-vector.com Furthermore, some derivatives have demonstrated the ability to reduce the aggregation of β-amyloid particles and exhibit neuroprotective effects by mitigating inflammatory markers such as TNF-α, IL-1β, and IL-6 in the hippocampus. nih.goveco-vector.com The diverse therapeutic potential of the quinazoline scaffold makes its derivatives, including potentially this compound, valuable subjects for the development of new anti-Alzheimer's agents. nih.govnih.gov

Alzheimer's Disease Therapeutic Potential

Modulation/Inhibition of β-amyloid and Tau Protein

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) peptides, forming senile plaques, and the intracellular accumulation of hyperphosphorylated tau protein, leading to neurofibrillary tangles. mdpi.com These pathological hallmarks disrupt neuronal function and contribute to the cognitive decline observed in AD patients. mdpi.comtaurx.com The Aβ peptides are products of the proteolytic cleavage of the amyloid precursor protein (APP), with the Aβ42 form being particularly prone to aggregation due to its hydrophobic nature. mdpi.com Tau protein, on the other hand, normally stabilizes microtubules within neurons. taurx.comnih.govnih.gov In AD, hyperphosphorylation of tau leads to its misfolding, aggregation, and the formation of tangles, which disrupt essential cellular processes. taurx.comnih.gov

Research into novel therapeutic agents for AD has explored compounds capable of targeting these key pathological features. Derivatives of quinazolinone have emerged as a class of molecules with potential in this area. For instance, certain 6,7-dimethoxyquinazoline-4(3H)-one derivatives have demonstrated the ability to inhibit the aggregation of β-amyloid particles (fragment 1-42) by over 50% in in-vitro studies. eco-vector.com This suggests that the quinazolinone scaffold could be a promising starting point for the development of dual-acting inhibitors that target both Aβ and tau pathologies, offering a multifaceted approach to treating Alzheimer's disease. mdpi.com

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in the disease. conicet.gov.armdpi.com This has led to the development of cholinesterase inhibitors (ChEIs) as a primary therapeutic strategy. conicet.gov.ar These drugs work by inhibiting the enzymes responsible for the breakdown of ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing ACh levels in the brain. conicet.gov.armdpi.com

Derivatives of quinazolinone have been investigated for their potential as ChEIs. Studies have shown that certain quinazolinone derivatives can effectively inhibit cholinesterases. For example, a series of 6,7-dimethoxyquinazoline-4(3H)-one derivatives containing amino acid and dipeptide residues were found to inhibit AChE with IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. eco-vector.com Notably, derivatives with glycylglycine (B550881) and glycylleucine residues demonstrated higher activity than the reference drug, donepezil. eco-vector.com

Furthermore, research on other heterocyclic compounds with structural similarities has provided insights into the structure-activity relationships for cholinesterase inhibition. For instance, in a series of daidzein (B1669772) derivatives, those containing a tertiary amine group showed moderate cholinesterase inhibition, with compound 15a (4'-N,N-dimethylaminoethoxy-7-methoxyisoflavone) exhibiting the best inhibitory activity with an IC50 of 2.14 ± 0.31 μmol/L and a preference for AChE over BuChE. nih.gov Similarly, studies on thiazole (B1198619) derivatives have identified compounds with potent and selective inhibition of either AChE or BChE. academie-sciences.frnih.gov For example, a thiazolo[3,2-b]-1,2,4-triazin-7-one derivative, compound 4c , showed a high inhibitory ratio of 77.19% against human AChE. nih.gov

Table 1: Cholinesterase Inhibition by Various Heterocyclic Derivatives

Compound Class Specific Derivative(s) Target Enzyme(s) Key Findings
6,7-dimethoxyquinazoline-4(3H)-one derivatives Derivatives with glycylglycine and glycylleucine residues Acetylcholinesterase (AChE) IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml, with some exceeding the activity of donepezil. eco-vector.com
Daidzein derivatives 15a (4'-N,N-dimethylaminoethoxy-7-methoxyisoflavone) AChE and Butyrylcholinesterase (BChE) IC50 of 2.14 ± 0.31 μmol/L for AChE with selectivity over BChE. nih.gov
Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives 4c Human Acetylcholinesterase (hAChE) Exhibited a 77.19% inhibitory ratio. nih.gov
Benzothiazolone derivatives M13 and M2 BChE M13 had an IC50 of 1.21 μM and M2 had an IC50 of 1.38 μM, showing potent BChE inhibition. mdpi.com
Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of various monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and noradrenaline. mdpi.comjmb.or.kr There are two isoforms, MAO-A and MAO-B, which have different substrate preferences and are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comnih.govmdpi.com The inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain. jmb.or.kr

Quinolinone and quinazolinone derivatives have been explored as potential MAO inhibitors. For instance, a series of 3,4-dihydro-2(1H)-quinolinone derivatives were found to be highly potent and selective inhibitors of MAO-B, with many exhibiting IC50 values in the nanomolar range. nih.gov The most potent compound in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, had an IC50 value of 2.9 nM for MAO-B and was 2750-fold more selective for MAO-B over MAO-A. nih.gov Structure-activity relationship studies indicated that substitution at the C7 position of the quinolinone scaffold resulted in more potent inhibition than substitution at the C6 position. nih.gov

Other heterocyclic systems have also shown promise as MAO inhibitors. For example, certain chromenone derivatives have been identified as potent and selective MAO inhibitors. jmb.or.kr Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) was a selective MAO-A inhibitor with an IC50 of 2.70 μM, while compound 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) was a potent, less selective MAO-B inhibitor with an IC50 of 3.42 μM. jmb.or.kr Additionally, some 7H-benzo[e]perimidin-7-one derivatives have been shown to reversibly inhibit both MAO isoforms with inhibitory constants in the range of 2 to 20 μM. nih.gov

Table 2: Monoamine Oxidase Inhibition by Quinolinone and Other Heterocyclic Derivatives

Compound Class Specific Derivative(s) Target Enzyme(s) Key Findings
3,4-dihydro-2(1H)-quinolinone derivatives 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone MAO-B IC50 of 2.9 nM; 2750-fold selectivity for MAO-B over MAO-A. nih.gov
Chromenone derivatives 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) MAO-A IC50 of 2.70 μM; selective for MAO-A. jmb.or.kr
Chromenone derivatives 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) MAO-B IC50 of 3.42 μM; potent but less selective inhibitor. jmb.or.kr
7H-benzo[e]perimidin-7-one derivatives Various derivatives MAO-A and MAO-B Reversible inhibition with Ki values in the 2 to 20 μM range. nih.gov
Pyridazinobenzylpiperidine derivatives S5 MAO-B IC50 of 0.203 μM; potent and selective MAO-B inhibitor. mdpi.com
Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that inactivate the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By inhibiting these enzymes, the intracellular levels of cAMP and cGMP can be increased, which can have a variety of therapeutic effects, including anti-inflammatory and immunomodulatory actions. nih.govfrontiersin.org PDE7, in particular, is a high-affinity cAMP-specific PDE that is found in immune and proinflammatory cells, making it a target for the treatment of inflammatory diseases. nih.govfrontiersin.org

Quinazoline derivatives have been investigated as potential inhibitors of PDE7. A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were designed and synthesized, with several compounds exhibiting good potency for PDE7A inhibition. nih.govfrontiersin.org Specifically, compounds 4b , 4g , 5c , and 5f were identified as potent inhibitors. nih.govfrontiersin.org Another study described a series of quinazoline derivatives containing a substituted biphenyl (B1667301) fragment that showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov These findings suggest that the quinazoline scaffold is a promising framework for the development of selective PDE7 inhibitors. nih.govfrontiersin.orgnih.gov

Table 3: Phosphodiesterase 7 (PDE7) Inhibition by Quinazoline Derivatives

Compound Class Specific Derivative(s) Target Enzyme Key Findings
Substituted 4-hydrazinoquinazolines and fused triazoloquinazolines 4b , 4g , 5c , 5f PDE7A Exhibited good in vitro inhibitory potency against PDE7A. nih.govfrontiersin.org
Quinazoline derivatives with a substituted biphenyl fragment Various derivatives PDE7 Showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov

Other Potential Therapeutic Applications

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. mdpi.com Antioxidant compounds can counteract this damage by scavenging free radicals. mdpi.comsapub.org

Quinazolin-4(3H)-one derivatives have demonstrated significant antioxidant properties. sapub.orgnih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. sapub.orgmdpi.comrsc.org For instance, the introduction of polyphenolic groups to the quinazolin-4(3H)-one scaffold has been shown to enhance its antiradical activity. nih.gov In one study, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one exhibited high antioxidant activity, comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov

The structure of the quinazolinone derivative plays a crucial role in its antioxidant potential. For example, quinazolinone–vanillin (B372448) derivatives have been synthesized and shown to be effective antioxidants, with some being more potent than vanillin itself. sapub.org Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, such as compounds 3g and 3h , displayed promising antioxidant activity, with DPPH radical scavenging of 70.6% and 73.5%, respectively, at a concentration of 10 µM. mdpi.com

Table 4: Antioxidant Activity of Quinazolinone and Related Derivatives

Compound Class Specific Derivative(s) Assay Key Findings
Quinazolin-4(3H)-one derivatives with polyphenolic groups Pyrogallol derivatives DPPH, ABTS, etc. High antioxidant activity, comparable to ascorbic acid and Trolox. nih.gov
Quinazolinone–vanillin derivatives Compounds 5 and 6 DPPH, Nitric oxide scavenging Showed excellent scavenging capacity, more effective than vanillin. sapub.org
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones 3g and 3h DPPH radical scavenging Scavenging activity of 70.6% and 73.5% at 10 µM, respectively. mdpi.com
Pyrrolo[2,3-b]quinoxaline derivatives 3a (ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) DPPH assay, HO˙ radical scavenging Demonstrated the greatest potential as a radical scavenger among the tested derivatives. rsc.org

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. mdpi.comresearchgate.netresearchgate.net Quinazolinone derivatives have long been recognized for their potential as anticonvulsant agents. mdpi.comgsconlinepress.com

A number of studies have demonstrated the anticonvulsant effects of various substituted quinazolin-4(3H)-ones. In one study, a series of newly synthesized quinazoline-4(3H)-ones were evaluated, and several compounds showed significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in mice. mdpi.com Compounds 8 , 13 , and 19 were particularly potent, providing 100% protection against scPTZ-induced seizures without causing neurotoxicity. mdpi.com The substitution at position 3 of the quinazolinone ring was found to be important for anticonvulsant activity. mdpi.com

Other related heterocyclic structures have also been investigated for their anticonvulsant properties. For example, a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and tested. nih.gov The triazole-modified compounds showed stronger anticonvulsant effects than the parent compounds, with compound 3f , 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, being the most potent in both the MES and scPTZ tests. nih.gov

Antidiabetic Activity

Derivatives of quinazolinone have been investigated for their potential as antidiabetic agents. researchgate.netdovepress.com Research has shown that certain thiazolidinedione derivatives, which are a class of antidiabetic drugs, improve glycemic control by enhancing insulin (B600854) action in key metabolic tissues such as skeletal muscles, the liver, and adipose tissue. turkjps.org Similarly, some quinazolinone derivatives have demonstrated potential in managing diabetes. researchgate.netnih.gov For instance, studies on dihydropyrimido[4,5-a]acridin-2-amines, which contain a related heterocyclic system, have shown inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov This suggests a possible mechanism through which quinazolinone derivatives could exert antidiabetic effects.

Antimalarial Activity

The quinoline and quinazoline scaffolds are central to the development of antimalarial drugs. researchgate.netmdpi.come-century.us Chloroquine, a well-known antimalarial, is a 7-chloroquinoline (B30040) derivative. austinpublishinggroup.com Research into 7-(2-phenoxyethoxy)-4(1H)-quinolones has identified compounds with potent activity against multi-drug resistant strains of Plasmodium falciparum. nih.gov The structural similarities between quinolones and quinazolinones suggest that this compound derivatives could also exhibit antimalarial properties. The development of resistance to existing antimalarial drugs necessitates the continuous search for new and effective agents, and quinazoline-based compounds represent a promising avenue of research. mdpi.comopenaccessjournals.com

Antihypertensive Activity

Quinazoline derivatives have been extensively studied for their cardiovascular effects, particularly their antihypertensive properties. researchgate.netresearchgate.netnih.gov Some have been found to act as α1-adrenoceptor antagonists, leading to vasodilation and a reduction in blood pressure. nih.govclockss.org For example, a study on 3-(p-methoxybenzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-one demonstrated a significant and lasting hypotensive effect. researchgate.net The mechanism of action for some of these derivatives appears to be a direct effect on the smooth muscles of blood vessels, causing vasodilation without affecting cardiac output. researchgate.net

Anti-obesity

Natural products and their synthetic derivatives are being explored as potential sources for anti-obesity agents. frontiersin.org These compounds can influence host metabolism through various mechanisms, including the inhibition of pancreatic lipase (B570770) and amylase, regulation of appetite, and enhancement of insulin sensitivity. frontiersin.orgmdpi.com While direct studies on this compound derivatives for anti-obesity are not extensively documented, the broader class of quinazoline derivatives has been noted for its potential in this area. researchgate.net For instance, Monascus pigment derivatives have demonstrated anti-obesity effects in animal models by inhibiting lipid metabolism. nih.gov Given the metabolic regulatory roles of some quinazoline compounds, this remains a potential area for future investigation.

Antipsychotic

The therapeutic action of many antipsychotic drugs involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. ijpsonline.comnih.gov Derivatives of phenothiazine (B1677639) and other heterocyclic systems have been central to the development of antipsychotic medications. neu.edu.trresearchopenworld.com Some quinazoline derivatives have been synthesized and evaluated for their potential as atypical antipsychotics. researchgate.net These compounds are designed to interact with dopamine and serotonin receptors, aiming for improved efficacy and fewer side effects compared to existing treatments. ijpsonline.com The structural features of the quinazoline nucleus can be modified to optimize binding to these key receptors. researchgate.net

Antispasmodic

Quinazolinone derivatives have been reported to possess antispasmodic properties. researchgate.netresearchgate.net The natural alkaloid papaverine, a benzylisoquinoline, is used clinically for its smooth muscle relaxant effects. arkat-usa.org Synthetic derivatives of related heterocyclic systems have also been investigated for their antispasmodic activity. For example, the introduction of secondary amines into betulonic acid amides, a different class of compounds, resulted in derivatives with notable antispasmodic effects. mdpi.com This suggests that the quinazoline scaffold could be a valuable template for designing new antispasmodic agents.

Antituberculosis

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.govresearchgate.net Quinoline and quinazolinone derivatives have shown promise in this area. dovepress.comaustinpublishinggroup.comresearchgate.net A series of 2,3-dihydroquinazolin-4(1H)-one derivatives displayed significant in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govnih.gov Specifically, compounds with di-substituted aryl moieties containing halogens at the 2-position of the quinazoline scaffold were found to be particularly potent. nih.govnih.gov This highlights the potential of bromo-substituted quinazolinones as a basis for novel antituberculosis drugs.

Immunomodulatory Effects in Skin Research

The quinazolinone scaffold is recognized for its potential to modulate the immune response, with various derivatives exhibiting anti-inflammatory properties. nih.gov The introduction of a bromine substituent to the quinazolinone core has been shown in several studies to influence these effects significantly.

Research into a series of 3-naphthalene-substituted quinazolinone derivatives identified a 6-bromo-substituted-quinazolinone as the most potent anti-inflammatory agent within the tested group, demonstrating a 59.61% inhibition in a relevant assay. mdpi.com Another study comparing mono-bromo and di-bromo substituted quinazolinone derivatives found that the mono-bromo compounds exhibited higher anti-inflammatory activity. ptfarm.pl This suggests that the presence and number of bromine atoms on the quinazolinone ring are critical determinants of their anti-inflammatory potential.

The immunomodulatory effects of some quinazolinone derivatives may be attributed to their ability to inhibit bromodomain and extra-terminal domain (BET) proteins. google.com These proteins are key regulators of gene expression, including pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). google.commdpi.com By inhibiting these proteins, certain quinazolinone derivatives can exert anti-inflammatory and immunomodulatory effects. google.com For instance, some quinazolinone derivatives have been shown to reduce the expression of pro-inflammatory cytokines in activated immune cells. google.com

While these findings are promising, it is important to note that the research has largely focused on quinazolin-4(3H)-one derivatives. Specific studies on the immunomodulatory effects of this compound derivatives in the context of skin research are not extensively available. However, the existing data on related bromo-substituted quinazolinones provide a strong rationale for further investigation into the potential of this compound and its derivatives as immunomodulatory agents in dermatology.

Table 1: Immunomodulatory Activity of Selected Bromo-Quinazolinone Derivatives

Compound/Derivative ClassKey FindingsReference
6-Bromo-substituted-quinazolinoneMost potent anti-inflammatory derivative in its series, with 59.61% inhibition. mdpi.com
Mono-bromo quinazolinone derivativesExhibited higher anti-inflammatory activity compared to di-bromo derivatives. ptfarm.pl
Quinazolinone BET inhibitorsCan reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. google.commdpi.com

Wound Healing

The role of quinazolinone derivatives in wound healing is a complex area of research. Interestingly, some studies have investigated these compounds for their ability to inhibit cell migration in the context of cancer research, which is mechanistically opposite to the promotion of wound healing. For example, a novel quinazoline derivative was shown to inhibit the migration of MGC-803 cancer cells in a wound healing assay. researchgate.net This anti-migratory effect is beneficial in an oncological context but would be detrimental to the process of tissue repair.

Currently, there is a lack of direct scientific evidence to support the use of this compound derivatives as promoters of wound healing. The available data on related compounds primarily focuses on their anti-inflammatory or anti-cancer effects. Further research is needed to explore whether specific structural modifications to the this compound scaffold could yield derivatives that promote, rather than inhibit, the cellular processes essential for effective wound repair.

Table 2: Research on Quinazolinone Derivatives in Cell Migration Assays

Compound/DerivativeContext of StudyEffect on Cell MigrationReference
Novel Quinazoline DerivativeCancer Research (MGC-803 cells)Inhibition of cell migration researchgate.net

Pre Clinical and Clinical Considerations for 7 Bromoquinazolin 2 1h One Analogues

In Vitro Toxicity Assessments

The initial evaluation of drug candidates involves assessing their toxicity in cell-based assays. For analogues of 7-Bromoquinazolin-2(1H)-one, this is a critical step to determine their potential for causing harm to cells, which could limit their therapeutic application.

A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which share a core structure with the compound of interest, were evaluated for their in vitro cytotoxic activities against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colorectal carcinoma). researchgate.net The results, measured as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated that some of these compounds exhibited significant antitumor activities. researchgate.net For instance, compounds designated as H3, H5, and H6 showed better antitumor activities on the A549 cell line than the standard chemotherapy drug cisplatin (B142131). researchgate.net Nearly all compounds in this series displayed better cytotoxic activities than cisplatin against the MCF-7 and SW1116 cell lines. researchgate.net

In another study, new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed and tested. acs.org Among these, compound 45 demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.44 μM and exhibited good selectivity. acs.orgnih.gov To assess its safety profile, the cytotoxicity of compound 45 was compared with doxorubicin (B1662922) and paclitaxel (B517696) in both cancerous (A549 and H1975) and normal (BEAS-2B) human bronchial epithelial cells. acs.orgnih.gov This comparison is crucial for understanding the therapeutic index of the compound.

Furthermore, a series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position were synthesized and their antiproliferative activity was determined against MCF-7 and SW480 cancer cell lines, as well as the normal MRC-5 cell line. researchgate.net Compound 8a emerged as the most potent, with IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. researchgate.netresearchgate.net Importantly, its IC50 value against the normal cell line was 84.20 ± 1.72 µM, suggesting a degree of selectivity for cancer cells. researchgate.netresearchgate.net

The table below summarizes the in vitro cytotoxicity data for some quinazolinone analogues.

Compound/AnalogueCell LineIC50 (µM)Source
Compound 45 A5490.44 acs.orgnih.gov
Compound 38 A5490.98 ± 0.08 acs.org
H19751.39 ± 0.55 acs.org
BEAS-2B (normal)1.28 ± 0.15 acs.org
Paclitaxel A5490.64 ± 0.035 acs.orgnih.gov
H19750.072 ± 0.008 acs.orgnih.gov
BEAS-2B (normal)0.25 acs.orgnih.gov
Doxorubicin A5490.52 ± 0.2 acs.orgnih.gov
H19750.067 ± 0.032 acs.orgnih.gov
BEAS-2B (normal)0.22 acs.orgnih.gov
Compound 8a MCF-715.85 ± 3.32 researchgate.netresearchgate.net
SW48017.85 ± 0.92 researchgate.netresearchgate.net
MRC-5 (normal)84.20 ± 1.72 researchgate.net

In Vivo Pharmacokinetic (PK) Properties

Following promising in vitro results, the next step is to evaluate how these compounds behave in a living organism. Pharmacokinetics (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug, which collectively determine its concentration and duration of action in the body.

Oral Bioavailability

Oral bioavailability is a key parameter for drugs intended for oral administration, as it measures the fraction of the administered dose that reaches the systemic circulation unchanged.

Studies on chrysin (B1683763), a natural flavonoid, have shown that its poor oral bioavailability limits its therapeutic development. frontiersin.org To address this, a novel chrysin derivative, C-1, was synthesized by modifying the 7-O position. frontiersin.org This modification significantly increased the oral bioavailability to 24.22 ± 2.59% and the half-life to 16.73 ± 8.37 hours in rats. frontiersin.org This demonstrates that chemical modification of a core structure can dramatically improve its pharmacokinetic profile.

In the development of adenosine (B11128) A2A receptor antagonists, initial benzothiazole (B30560) derivatives showed poor to moderate oral bioavailability. nih.gov Further optimization led to the discovery of compounds 41 and 49, which exhibited good oral bioavailability of 63% and 61%, respectively, in rats. nih.gov

Similarly, in a series of melanocortin-4 receptor antagonists, the 4-chlorophenyl analog 10d had the best oral bioavailability at 43% in rats. sci-hub.se For GS-441524, a nucleoside with poor oral bioavailability, prodrug strategies were employed. nih.gov The 3'-isobutyryl ester 5a, the 5'-isobutyryl ester 5c, and the tri-isobutyryl ester 5g hydrobromide showed excellent oral bioavailabilities of 71.6%, 86.6%, and 98.7%, respectively, in mice. nih.gov

The following table presents the oral bioavailability data for various compounds.

Compound/AnalogueOral Bioavailability (F%)SpeciesSource
C-1 (Chrysin derivative) 24.22 ± 2.59Rat frontiersin.org
Compound 41 63Rat nih.gov
Compound 49 61Rat nih.gov
Compound 10d 43Rat sci-hub.se
GS-441524 Prodrug (5a) 71.6Mouse nih.gov
GS-441524 Prodrug (5c) 86.6Mouse nih.gov
GS-441524 Prodrug (5g) 98.7Mouse nih.gov

Drug-Likeness Prediction

In the early stages of drug discovery, computational tools are used to predict the "drug-likeness" of a molecule. This concept helps to prioritize compounds that are more likely to have favorable properties to become a drug. One of the most common tools is Lipinski's rule of five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.comnih.gov

For a series of 4-phenyl-2-quinolone (4-PQ) derivatives, the SwissADME online tool was used to predict their bioavailability and drug-likeness properties. mdpi.com The topological polar surface area (TPSA), a descriptor related to a molecule's ability to permeate cell membranes, was also calculated. The 4-PQ compounds had TPSA values ranging from 32.86 to 69.78 Ų, which is considered a good range for oral bioavailability. mdpi.com

The table below shows the predicted drug-likeness properties for a selection of compounds.

Compound ClassPropertyRange/ValueSignificanceSource
4-PQ Derivatives TPSA32.86–69.78 ŲGood for oral bioavailability mdpi.com

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET profiling provides a comprehensive in silico assessment of a compound's pharmacokinetic and toxicological properties. mdpi.com This analysis is crucial for identifying potential liabilities early in the drug discovery process. mdpi.com

For a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, in silico ADMET profiling was conducted alongside molecular docking studies. researchgate.net Similarly, for potentially active antidiabetic compounds from plant extracts, the SwissADME online program was used to compute physicochemical, ADME, and drug-likeness parameters. nih.gov These in silico predictions help to identify compounds with a higher probability of success in later stages of development. nih.gov

Translational Research and Future Directions

The ultimate goal of pre-clinical research is to translate promising findings into clinical applications. The development of this compound analogues and other quinazolinone derivatives is driven by the need for new and effective therapies for a range of diseases, including cancer. rsc.orgnih.gov

Future research in this area will likely focus on several key aspects:

Optimization of Lead Compounds: Further chemical modifications of potent and selective compounds to improve their efficacy, safety, and pharmacokinetic profiles.

Mechanism of Action Studies: Detailed investigations into how these compounds exert their biological effects at the molecular level. For example, some quinazolinone derivatives have been shown to inhibit enzymes like topoisomerase I or receptor tyrosine kinases. nih.govnih.gov

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of disease to evaluate their therapeutic potential in a living system.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to these new therapies.

The journey from a chemical compound to a clinically approved drug is long and challenging, but the systematic pre-clinical evaluation of compounds like the analogues of this compound is a critical first step towards this goal.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements for 7-Bromoquinazolin-2(1H)-one Derivatives

Research into the quinazolinone core structure has established its potential across various therapeutic areas, including oncology and infectious diseases. researchgate.netresearchgate.net While direct studies on this compound are not abundant, research on its close isomers provides significant insights into the potential of this structural motif.

Derivatives of the related 7-bromoquinazoline-2,4(1H,3H)-dione have been successfully synthesized and utilized as crucial intermediates. For instance, this dione (B5365651) serves as a building block in the synthesis of novel inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is fundamental in cancer cell growth and survival. nih.gov It has also been used in the creation of potent and selective antagonists for the A2A adenosine (B11128) receptor. mdpi.com

Investigations into the 7-bromoquinazolin-4(3H)-one scaffold have also yielded promising results. Bromo-substituted quinazoline (B50416) derivatives have been noted for their potent cytotoxic activity. mdpi.com Specifically, analogs of 4-anilino-7-bromoquinazoline have been explored as inhibitors of the EphB3 kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Furthermore, the broader class of dihydroquinazoline-2(1H)-one derivatives has demonstrated anti-proliferative activity, suggesting the therapeutic potential of the 2-oxo scaffold. researchgate.net The anticancer activity of various quinazolinone derivatives is often linked to the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). mdpi.com

The table below summarizes the biological activities investigated for derivatives of structurally related 7-bromo-quinazolinones.

Compound ClassInvestigated Biological Target/ActivityReference
7-Bromoquinazoline-2,4(1H,3H)-dione DerivativesPI3K/Akt/mTOR Pathway Inhibition nih.gov
7-Bromoquinazoline-2,4(1H,3H)-dione DerivativesA2A Adenosine Receptor Antagonism mdpi.com
4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamideEphB3 Kinase Inhibition nih.gov
General Bromo-substituted QuinazolinonesCytotoxic Activity mdpi.com
Dihydroquinazoline-2(1H)-one DerivativesAnti-proliferative Activity researchgate.net

Identification of Research Gaps and Challenges

Despite the therapeutic promise of the quinazolinone scaffold, several challenges and research gaps impede the clinical translation of its derivatives.

Limited Isomer-Specific Research: A primary gap is the sparse research focused specifically on the this compound isomer. The majority of studies concentrate on the more common 4(3H)-one and 2,4-dione scaffolds, leaving the distinct pharmacological profile of the 2(1H)-one isomer largely unexplored.

Synthetic Hurdles: The synthesis of quinazoline derivatives can be challenging. Many established protocols suffer from limitations such as the need for harsh reaction conditions, the use of toxic or expensive reagents, and the generation of undesirable side products. researchgate.net Developing efficient and environmentally benign synthetic routes remains a priority.

Target Selectivity: A significant challenge in the development of kinase inhibitors based on the quinazoline scaffold is achieving high selectivity. For example, designing inhibitors that are highly selective for HER2 over EGFR is difficult but crucial for minimizing side effects. nih.gov This highlights the need for precise structural modifications to ensure target specificity.

Drug Resistance and Toxicity: Like many anticancer agents, the development of quinazolinone-based drugs is hampered by the potential for both intrinsic and acquired drug resistance. encyclopedia.pub Overcoming resistance mechanisms and ensuring an acceptable therapeutic window with minimal toxicity are major hurdles.

Preclinical-to-Clinical Transition: A notable gap exists between the numerous in vitro studies demonstrating potent activity and the progression of these compounds to advanced preclinical and clinical trials. rsc.org This "valley of death" in drug development is often due to poor pharmacokinetic properties, unforeseen toxicity in vivo, or lack of a clear translational pathway.

Directions for Future Research on this compound

To unlock the full therapeutic potential of this compound, future research should be directed toward several key areas.

Future efforts should focus on the rational design and synthesis of novel this compound derivatives with improved efficacy and safety profiles. This can be achieved through comprehensive Structure-Activity Relationship (SAR) studies to understand how different substitutions on the quinazolinone core influence biological activity. Research on related compounds has shown that substitutions at positions C-2, C-6, and C-7 are critical for pharmacological activity. mdpi.commdpi.comnih.gov Molecular hybridization, which involves combining the 7-bromo-2-oxo-quinazoline scaffold with other known pharmacophores, presents a viable strategy for enhancing potency and overcoming drug resistance. rsc.org Additionally, optimizing the physicochemical properties of lead compounds to improve aqueous solubility and metabolic stability is essential for developing viable drug candidates. nih.gov

A crucial future direction is the systematic evaluation of this compound derivatives against a panel of biologically relevant targets. Based on research into the broader quinazolinone class, logical targets for investigation include key signaling proteins implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, HER2, VEGFR) and intracellular signaling molecules (e.g., PI3K, Akt). mdpi.comrsc.orgmdpi.comnih.gov The successful development of PI3K/Akt/mTOR pathway inhibitors from the related 7-bromo-2,4-dione scaffold strongly suggests this pathway as a promising area of investigation. nih.gov

Furthermore, exploring alternative mechanisms of action is vital. Quinazolinones have been shown to act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site, which leads to cell cycle arrest and apoptosis. mdpi.comnih.gov Investigating whether this compound derivatives can replicate this mechanism could open new avenues for anticancer drug design.

Bridging the gap between laboratory findings and clinical application is the ultimate goal. Promising derivatives of this compound that demonstrate high potency and selectivity in vitro must be advanced into robust preclinical models. This involves comprehensive in vivo studies in animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology.

Currently, many quinazolinone-based drug candidates have not progressed to clinical trials, underscoring the need for thorough preclinical evaluation. rsc.org A well-defined preclinical data package is essential to justify the significant investment required for human clinical trials. Future research must be designed with a clear translational path, aiming to identify lead candidates with the highest potential for success in a clinical setting.

Q & A

Q. What are the optimal synthetic routes for 7-bromoquinazolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of quinazolinone precursors. For example, bromine or brominating agents like N-bromosuccinimide (NBS) can be used in anhydrous solvents (e.g., DMF or CHCl₃) under controlled temperatures (0–25°C). Evidence from analogous compounds (e.g., 6-bromoquinoxalin-2(1H)-one) suggests optimizing stoichiometry (1:1.2 molar ratio of substrate to bromine) and reaction time (4–6 hours) to maximize yield . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using n-butanol) is recommended for purification .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.0–8.5 ppm, lactam carbonyl at δ ~160 ppm) .
  • X-ray crystallography : Single-crystal analysis (monoclinic space group P2₁/c) provides precise bond lengths (e.g., C–Br ~1.89 Å) and angles, validated using software like SHELXTL. Data-to-parameter ratios >10:1 ensure refinement reliability .
  • Elemental analysis : Match calculated and experimental C/H/N/Br percentages to confirm purity (e.g., ±0.3% tolerance) .

Q. What purification strategies are effective for removing bromination byproducts?

  • Methodological Answer :
  • Chromatography : Use gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate brominated products from unreacted starting materials .
  • Recrystallization : Solvent polarity adjustments (e.g., switching from methanol to n-butanol) improve crystal purity .
  • HPLC-MS : For trace impurities, reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry identifies and quantifies byproducts .

Advanced Research Questions

Q. How can experimental design address low yields in bromination reactions?

  • Methodological Answer : Apply factorial design to test variables:
  • Factors : Bromine equivalents (1.0–1.5), temperature (0–40°C), solvent polarity (DMF vs. CHCl₃).
  • Response surface methodology : Optimize interactions between factors (e.g., higher bromine excess at lower temperatures reduces side reactions) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-bromophenyl)quinazolin-4(1H)-one) to identify environment-induced shifts (e.g., deshielding due to bromine) .
  • DFT calculations : Use Gaussian or ORCA software to simulate NMR spectra and validate experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous peaks and confirm connectivity .

Q. What strategies elucidate the role of bromine in modulating biological or catalytic activity?

  • Methodological Answer :
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., 7-chloro or 7-iodo derivatives) and compare activity in assays (e.g., enzyme inhibition). Bromine’s electronegativity and steric effects often enhance binding affinity .
  • Molecular docking : Use AutoDock Vina to simulate interactions between this compound and target proteins (e.g., kinases). Bromine may form halogen bonds with backbone carbonyls .
  • Kinetic studies : Compare reaction rates (e.g., catalytic cycles) with non-brominated analogs to assess electronic effects .

Methodological Best Practices

  • Safety : Follow GHS protocols (e.g., P261/P305+P351+P338) for bromine handling; use fume hoods and PPE .
  • Reproducibility : Document solvent batches, catalyst sources, and humidity levels, as moisture can deactivate brominating agents .
  • Data reporting : Include crystallographic parameters (e.g., R factor <0.05), purity metrics, and spectral raw data in supplements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinazolin-2(1H)-one
Reactant of Route 2
7-Bromoquinazolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.